Ethyl methyl ether
Description
Historical Context and Foundational Studies of Ether Compounds
The history of ether compounds dates back centuries, long before the specific characterization of ethyl methyl ether. The synthesis of diethyl ether, often simply referred to as "ether," from ethanol (B145695) and sulfuric acid, was known as early as the 13th century. wikipedia.org In 1540, Valerius Cordus is credited with synthesizing diethyl ether, which he termed "sweet oil of vitriol" (oleum dulce vitrioli), also noting some of its medicinal properties. wikipedia.orgnih.govnih.gov Around the same period, Paracelsus observed the analgesic effects of this molecule in dogs. wikipedia.org The term "ether" itself was introduced into chemical nomenclature in 1729 by August Sigmund Frobenius. wikipedia.org
Further foundational work in the late 18th century saw the French chemist Gaspard Monge formally distinguish ethers as a class of compounds, recognizing their unique structural similarities and chemical properties distinct from alcohols. solubilityofthings.com In 1818, English chemist William Henry successfully isolated ethyl ether. solubilityofthings.com A significant advancement in ether synthesis came with the Williamson ether synthesis, proposed by British chemist Alexander Williamson in 1850. This reaction provided a robust and versatile method for forming both simple and mixed ethers through the nucleophilic substitution of an alkoxide with a primary alkyl halide, becoming a cornerstone in organic synthesis. solubilityofthings.comresearchgate.netresearchgate.net These early studies laid the groundwork for understanding the structure, reactivity, and potential applications of the broader class of ethers, including this compound.
Significance of this compound in Organic Chemistry and Related Disciplines
This compound, or methoxyethane, holds significance in organic chemistry primarily due to its distinct physical and chemical properties, which enable its use in various applications, particularly as a solvent. ontosight.aifiveable.me
Physical and Chemical Properties of this compound wikipedia.orgontosight.aifiveable.me
| Property | Value |
| Chemical Formula | C₃H₈O (CH₃OCH₂CH₃) |
| Molar Mass | 60.096 g·mol⁻¹ |
| Appearance | Colorless gas / volatile colorless liquid |
| Density (at 0 °C) | 0.7251 g·cm⁻³ |
| Melting Point | −113 °C (160 K; −171 °F) |
| Boiling Point | 7.4 °C (280.5 K; 45.3 °F) |
| Refractive Index (nD) | 1.3420 (at 4 °C) |
| Viscosity (at 25 °C) | 0.224 cP |
| Flash Point | -37 °C |
As a solvent, this compound's high volatility and relatively low boiling point make it suitable for applications where a solvent needs to be easily removed after a reaction or process. ontosight.aifiveable.mefiveable.me Its ability to dissolve a wide range of organic compounds is attributed to its low polarity, making it a versatile choice in chemical synthesis and extraction processes. ontosight.aifiveable.mefiveable.me The ether linkage (C-O-C) in this compound confers a notable degree of stability, rendering it relatively resistant to hydrolysis compared to other organic functional groups. fiveable.mefiveable.me This stability, combined with its non-reactive nature, is advantageous in scenarios requiring an inert solvent. fiveable.me Furthermore, this compound is capable of undergoing nucleophilic substitution reactions, a property that can be leveraged in various synthetic transformations. fiveable.me Beyond its role as a solvent, this compound has been explored for its utility as a fuel additive and as an intermediate in the production of other chemicals. fiveable.meontosight.ai It has also been historically investigated and employed as a component in some anesthetic formulations. wikipedia.orgfiveable.me
Current Research Trajectories and Future Directions for Ether-Based Systems
While this compound itself may not be the primary focus of extensive contemporary research, the broader class of ether-based systems is a dynamic area of chemical inquiry, particularly in materials science and green chemistry.
A significant research trajectory involves the development of ether-based electrolytes for advanced battery technologies . Initially, ethers faced challenges in commercial lithium-ion batteries (LIBs) due to issues like irreversible co-intercalation of ether and Li⁺ into graphite, which impacted stability. rsc.org However, the rapid progress in sodium-ion batteries (SIBs) has led to a revival of interest in ether-based electrolytes, owing to their superior rate capability and suitability for low-temperature operation. rsc.orgrsc.org Current research in this area focuses on enhancing the oxidative stability of these electrolytes, for instance, by regulating the concentration and type of lithium salts or by introducing fluorinated groups into solvent molecules. nih.govacs.org Future directions include comprehensive performance validation for long cycle life, safety, and adaptability across various temperatures in large-capacity full batteries, as well as in-depth studies on anion solvation structures to further optimize electrolyte properties. rsc.orgnih.govacs.org
Another important research area is the advancement of ether synthesis methods . There is a growing emphasis on developing more efficient, economical, and environmentally friendly "green synthesis" protocols. researchgate.netresearchgate.netalfa-chemistry.com This includes the increased use of heterogeneous catalysis and the exploration of innovative methods such as sonochemical and microwave-assisted reactions, which aim to minimize hazardous waste and improve energy efficiency. researchgate.netalfa-chemistry.com The use of aqueous micellar solutions as a reaction medium for ether synthesis represents a promising new direction in this field. researchgate.netresearchgate.net
Beyond these areas, ethers continue to be investigated for their roles in other disciplines. For instance, crown ethers , a specific type of cyclic ether, are being explored for their unique ion-binding properties in the development of innovative drug delivery systems, aiming to enhance drug solubility and stability. alfa-chemistry.com Ethers are also integral to the bioactive structures of various pharmaceutical compounds, and compounds like polyethylene (B3416737) glycol (PEG), an ether, are widely used as excipients in pharmaceutical formulations. alfa-chemistry.com The potential application of ethers as catalysts in various organic synthesis reactions and their role in the production of biodegradable polymers also represent areas for future exploration. atamankimya.com These diverse research trajectories underscore the enduring significance and evolving applications of ether-based systems in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxyethane | |
|---|---|---|
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InChI |
InChI=1S/C3H8O/c1-3-4-2/h3H2,1-2H3 | |
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InChI Key |
XOBKSJJDNFUZPF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC | |
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Molecular Formula |
C3H8O | |
| Record name | ETHYL METHYL ETHER | |
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DSSTOX Substance ID |
DTXSID5074557 | |
| Record name | Ethyl methyl ether | |
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Molecular Weight |
60.10 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl methyl ether appears as a clear colorless gas with a medicine-like odor. Less dense than water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless liquid; bp = 10.8 deg C; [Hawley] bp = 7.4 deg C; [HSDB] Colorless gas with medicinal odor; bp = 11.1 deg C; [CAMEO] Colorless liquefied gas; bp = 7.4 deg C; [MSDSonline] | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | Ethyl methyl ether | |
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Boiling Point |
7.4 °C | |
| Record name | ETHYL METHYL ETHER | |
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Flash Point |
-35 °F (NFPA, 2010), -35 °F (closed cup) | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | ETHYL METHYL ETHER | |
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Solubility |
SOL IN ACETONE, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER | |
| Record name | ETHYL METHYL ETHER | |
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Density |
0.7251 @ 0 °C/0 °C | |
| Record name | ETHYL METHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |
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Vapor Density |
2.1 (Air = 1) | |
| Record name | ETHYL METHYL ETHER | |
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Vapor Pressure |
1493 mm Hg @ 25 °C | |
| Record name | ETHYL METHYL ETHER | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
540-67-0, 69012-85-7 | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | Methoxyethane | |
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| Record name | Ethyl methyl ether | |
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| Record name | Alcohols, C1-2, ethoxylated | |
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| Record name | Ethyl methyl ether | |
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| Record name | ETHYL METHYL ETHER | |
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| Record name | ETHYL METHYL ETHER | |
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Melting Point |
-113 °C | |
| Record name | ETHYL METHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for Ethyl Methyl Ether
Mechanistic Studies of Direct Etherification Reactions
Direct etherification reactions provide a straightforward route to ethers by combining alcohols. The mechanistic pathways of these reactions are crucial for optimizing reaction conditions and maximizing the yield of asymmetrical ethers like ethyl methyl ether.
The acid-catalyzed dehydration of alcohols is a classic method for forming ethers. masterorganicchemistry.com When synthesizing a symmetrical ether, a single primary alcohol is heated in the presence of a strong acid, such as sulfuric acid. masterorganicchemistry.comyoutube.com The mechanism involves three primary steps:
Protonation: An alcohol molecule is protonated by the acid, converting the poor hydroxyl (-OH) leaving group into a good leaving group, water (H₂O). masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated alcohol in a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.comyoutube.com This step forms a protonated ether (an oxonium ion).
Deprotonation: A weak base, such as water or another alcohol molecule, removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst. youtube.com
This process is reversible and subject to equilibrium. youtube.com While effective for symmetrical ethers like diethyl ether from ethanol (B145695), producing an asymmetrical ether like this compound via this method is inefficient. masterorganicchemistry.com Co-condensation of two different primary alcohols, such as methanol (B129727) and ethanol, results in a statistical mixture of three products: the desired this compound, as well as the symmetrical ethers dimethyl ether and diethyl ether, necessitating complex separation steps. masterorganicchemistry.com
Calculations on the acid-catalyzed hydrolysis of this compound, the reverse reaction, show that the rate-determining step involves a water molecule attacking the methyl carbon, leading to protonated methanol and an ethanol molecule, with a calculated energy barrier of approximately 19.6 kcal/mol. researchgate.net
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, two primary reactant combinations are possible:
Sodium methoxide (B1231860) with an ethyl halide (e.g., ethyl iodide).
Sodium ethoxide with a methyl halide (e.g., methyl iodide).
Both pathways are effective because they involve a primary (ethyl) or methyl halide, which are excellent substrates for Sₙ2 reactions and minimize competing elimination (E2) reactions. masterorganicchemistry.compearson.com Tertiary alkyl halides are unsuitable as they predominantly lead to elimination products. wikipedia.orgjk-sci.com
The mechanism involves the nucleophilic attack of the alkoxide on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org
Table 1: Reactant Choices for this compound Synthesis via Williamson Method
| Alkoxide Nucleophile | Alkyl Halide Electrophile | Suitability | Rationale |
| Sodium Methoxide (CH₃ONa) | Ethyl Halide (CH₃CH₂-X) | Excellent | Primary alkyl halide is a good Sₙ2 substrate. masterorganicchemistry.com |
| Sodium Ethoxide (CH₃CH₂ONa) | Methyl Halide (CH₃-X) | Excellent | Methyl halide is an excellent Sₙ2 substrate with no possibility of elimination. masterorganicchemistry.com |
Modifications to the classical Williamson synthesis aim to improve efficiency and reaction conditions. The use of phase-transfer catalysts can enhance the reaction between an alcohol and an alkyl halide. jk-sci.com Additionally, the choice of a strong base is critical for deprotonating the alcohol to form the necessary alkoxide; common bases include sodium hydride (NaH). jk-sci.comlibretexts.org The reaction is often performed in aprotic solvents to avoid protonating the highly reactive alkoxide. jk-sci.com
Novel Catalytic Systems in this compound Synthesis
The development of novel catalysts is a key focus in modern organic synthesis, aiming for higher selectivity, milder reaction conditions, and improved sustainability.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes, aligning with green chemistry principles. rsc.org For ether synthesis, solid acid or base catalysts are commonly explored.
In a sustainable route for producing vinyl methyl ether, solid base catalysts like CaO and co-precipitated CaO–MgO were shown to be highly effective. rsc.orgbohrium.com The strong basic sites on these catalysts facilitated the desired reaction, while weaker basic or acidic sites led to degradation. rsc.org Although this produces a different ether, the principles are relevant. For instance, the transesterification of carbonates with alcohols to produce ethers like ethyl methyl carbonate has been successfully achieved using heterogeneous catalysts such as MgO/HZSM-5. researchgate.net The high basicity of these materials was credited for their high catalytic activity. researchgate.net Similarly, KF/γ-Al₂O₃ has been used as a solid base catalyst for the synthesis of eugenol (B1671780) ethyl ether from eugenol and diethyl carbonate. mdpi.com The mechanism involves the catalyst's basic sites activating the hydroxyl group, making it a better nucleophile for attacking the ethylating agent. mdpi.com Such systems could be adapted for the direct synthesis of this compound from corresponding alcohols or alkylating agents.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a powerful tool in chemical synthesis. iitm.ac.in While simple acid catalysis falls under this category, more complex systems involving metal complexes are being developed. For instance, the synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol can be achieved in hot, compressed liquid ethanol, where the reaction is homogeneously catalyzed by the hydronium ions formed from the auto-dissociation of the alcohol solvent. acs.org
Organometallic compounds are also used. Tin(IV) and tin(II) catalysts, for example, have been studied for the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol, a reaction that involves the formation of an ether-like linkage in the resulting polyester. acs.org The mechanism involves the insertion of the ester carbonyl into a tin−alkoxide bond. While not a direct ether synthesis, it demonstrates the capability of homogeneous metal catalysts to mediate reactions involving alcohol functionalities.
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. A notable example is the anaerobic demethylation of methyl phenyl ethers (like guaiacol (B22219) derivatives) using cobalamin-dependent methyltransferases. nih.gov In this process, the methyl group is transferred from the ether's oxygen to a thiol, which acts as a "methyl trap." nih.gov This oxygen-free method avoids oxidative side reactions common with other biocatalytic systems and has been used to achieve high conversion rates (>90%) for a variety of substrates. nih.gov This methyl-transfer biocatalysis represents a promising green strategy for cleaving methyl ethers or potentially for their synthesis in reverse.
Electrochemical Methods: Electron-induced reactions provide another avenue for ether synthesis. Studies have shown that this compound can be formed in condensed mixtures of methanol and ethylene through electron-induced reactions. nih.govresearchgate.net The proposed mechanism below the ionization threshold involves dissociative electron attachment to methanol, producing reactive methoxy (B1213986) radicals. These radicals then attack ethylene molecules, and the resulting adduct abstracts a hydrogen atom to yield this compound. nih.govresearchgate.net Above the ionization threshold, electron impact ionization of methanol can produce CH₃O⁺ ions, which attack ethylene to form an adduct that is subsequently neutralized and abstracts a hydrogen atom to give the final product. nih.gov
Table 2: Comparison of Emerging Green Synthesis Approaches
| Method | Key Principle | Advantages | Potential Application to EME Synthesis |
| Biocatalysis | Use of enzymes (e.g., methyltransferases) for selective reactions. | High selectivity, mild conditions, O₂-free environment prevents side reactions. nih.gov | Reversible methyl transfer could potentially form EME from an ethoxide and a methyl donor. |
| Electrochemical Synthesis | Electron-induced reactions between precursors. | Avoids traditional chemical reagents, potential for high efficiency. | Direct formation from methanol and ethylene has been demonstrated experimentally. nih.govresearchgate.net |
Other green approaches include the use of environmentally benign solvents and reagents. Dimethyl carbonate (DMC) is considered a green reagent for methylation and can be used to synthesize aryl methyl ethers. researchgate.net Solvents like cyclopentyl methyl ether (CPME) are being adopted as greener alternatives to traditional ether solvents like THF or diethyl ether due to their higher boiling point, stability, and lower tendency to form peroxides. manufacturingchemist.com
Unconventional Synthetic Pathways for this compound Formation
Electron-Induced Reactions in Condensed Phases
The synthesis of this compound can be induced by low-energy electrons in condensed mixtures of ethylene (C₂H₄) and methanol (CH₃OH). nih.govresearchgate.net This process is contingent on the energy of the incident electrons, with distinct reaction mechanisms dominating at different energy regimes.
Below the ionization threshold of the reactants, a resonant process centered around 5.5 eV is observed. nih.govresearchgate.net This is attributed to dissociative electron attachment (DEA) to methanol, which produces reactive methoxy radicals (CH₃O•). nih.govresearchgate.net These radicals then attack neighboring ethylene molecules, and the resulting adduct abstracts a hydrogen atom to form this compound. nih.govresearchgate.net
Above the ionization threshold, starting around 9 eV, a significant increase in the yield of this compound is noted. nih.govresearchgate.net In this energy range, electron impact ionization (EI) of the parent molecules, primarily methanol, becomes the dominant initiation step. nih.govresearchgate.net This process can lead to the formation of molecular cations (CH₃OH⁺•) which can then react with ethylene. nih.govresearchgate.net Fragmentation of this cation to CH₃O⁺ provides an additional pathway where this cation attacks an adjacent ethylene molecule. nih.govresearchgate.net The resulting adduct is subsequently neutralized by a thermalized electron and abstracts a hydrogen atom from a nearby methanol molecule to yield this compound. nih.govresearchgate.net
| Energy Regime | Primary Electron Interaction | Key Reactive Species | Formation Mechanism |
|---|---|---|---|
| ~5.5 eV | Dissociative Electron Attachment (DEA) to Methanol | Methoxy radical (CH₃O•) | Radical attack on ethylene followed by H-abstraction |
| > 9 eV | Electron Impact Ionization (EI) of Methanol | Methanol cation (CH₃OH⁺•), CH₃O⁺ | Ion-molecule reaction with ethylene, followed by neutralization and H-abstraction |
Astrophysical Synthesis Mechanisms
This compound has been detected in star-forming regions, suggesting its formation under the harsh conditions of interstellar space. Laboratory experiments simulating these environments have successfully synthesized this compound in astrophysical ice analogs. These analogs, typically composed of water (H₂O) and methane (B114726) (CH₄), are subjected to ionizing radiation at cryogenic temperatures (around 5 K) to mimic the effects of cosmic rays.
The formation of this compound in these simulated interstellar ices is initiated by cosmic rays and the secondary electrons they generate. These energetic particles and electrons induce reactions within the ice mantle, leading to the formation of various complex organic molecules, including this compound. The systematic irradiation of both amorphous and crystalline phases of pure methanol (CH₃OH) ice with 2 keV electrons has also been studied, indicating that the physical state of the ice can influence the reaction rates and product yields. rsc.org The amorphous phase of methanol ice shows a more rapid decay upon irradiation compared to its crystalline counterpart, a phenomenon attributed to the stabilizing effect of the extensive hydrogen-bonding network in the crystalline structure. rsc.org
| Parameter | Value |
|---|---|
| Ice Composition | Water (H₂O) and Methane (CH₄) mixtures; Pure Methanol (CH₃OH) |
| Temperature | ~5 K |
| Radiation Source | Electrons (to simulate cosmic rays) |
| Ice Phase (for pure CH₃OH) | Amorphous and Crystalline |
Photochemical and Radiolytic Formation Routes
While specific studies detailing the direct photochemical or radiolytic synthesis of this compound are not abundant, the principles of these processes suggest plausible formation pathways from relevant precursors. Photochemical reactions are initiated by the absorption of photons, typically in the vacuum ultraviolet (VUV) range in astrophysical contexts, while radiolysis involves the chemical decomposition of materials by ionizing radiation.
The VUV photolysis and radiolysis of simple molecules like methanol and methane, often found in interstellar ices, are known to produce a variety of reactive species, including radicals and ions. For instance, the low-energy electron-induced radiolysis of condensed methanol has been shown to produce numerous complex organic molecules. nih.gov It is conceivable that radicals generated from the photolysis or radiolysis of precursors such as ethanol (CH₃CH₂OH) and a methyl group donor could recombine to form this compound. However, detailed mechanistic studies and quantitative yield measurements for the direct formation of this compound through these specific routes are areas that warrant further investigation.
Elucidation of Ethyl Methyl Ether Reaction Mechanisms and Chemical Reactivity
Fundamental Reactivity Patterns of the Ether Linkage
The ether linkage in ethyl methyl ether is generally unreactive to many reagents, which is why ethers are often used as solvents in chemical reactions. pressbooks.pub However, under specific conditions, the C-O bond can be cleaved.
Acidic Cleavage Mechanisms (e.g., SN1 and SN2 Pathways)
The most common reaction of ethers is cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The cleavage of this compound proceeds via nucleophilic substitution, and the specific mechanism, either SN1 or SN2, is dependent on the structure of the ether and the reaction conditions. orgoreview.commasterorganicchemistry.com
In the case of this compound, which has a primary and a methyl group, the reaction with a strong acid like HI or HBr proceeds through an SN2 mechanism . libretexts.orgorgoreview.com The first step in this process is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻), a good nucleophile, attacks the less sterically hindered carbon of the protonated ether. libretexts.orgorgoreview.com In this compound, the methyl group is less sterically hindered than the ethyl group. Therefore, the nucleophilic attack occurs at the methyl carbon, resulting in the formation of methyl iodide and ethanol (B145695). If excess acid is present, the ethanol formed can further react to produce ethyl iodide and water. orgoreview.com
Reaction Steps for SN2 Cleavage of this compound:
Protonation: CH₃CH₂OCH₃ + HI ⇌ CH₃CH₂O⁺(H)CH₃ + I⁻
Nucleophilic Attack: I⁻ + CH₃-O⁺(H)CH₂CH₃ → CH₃I + CH₃CH₂OH
In contrast, if an ether contains a tertiary, benzylic, or allylic group, the cleavage tends to follow an SN1 mechanism because these groups can form stable carbocations. libretexts.orgorgoreview.comlibretexts.org The protonated ether cleaves to form an alcohol and a relatively stable carbocation, which then reacts with the halide ion. orgoreview.com
Formation of Coordination Complexes with Lewis Acids
Ethers can act as Lewis bases due to the presence of lone pairs of electrons on the oxygen atom. noaa.govdoubtnut.com They can react with Lewis acids, which are electron-pair acceptors, to form coordination complexes, often called etherates. doubtnut.com For example, this compound can form a complex with boron trifluoride (BF₃). doubtnut.com This interaction involves the donation of an electron pair from the ether oxygen to the boron atom of BF₃. The formation of these complexes can activate the ether for subsequent reactions. mdpi.com
Gas-Phase Reactions and Atmospheric Chemical Processes
The gas-phase chemistry of this compound is of particular interest due to its potential presence in the atmosphere and its use as a model for larger ether compounds found in biofuels.
Hydroxyl Radical-Initiated Oxidation Kinetics and Mechanisms
In the atmosphere, the primary degradation pathway for this compound is initiated by reaction with hydroxyl (•OH) radicals. nih.gov The half-life for this reaction in the air is estimated to be approximately 2.3 days. nih.gov The oxidation process is initiated by the abstraction of a hydrogen atom from the ether molecule by the •OH radical. rsc.org
For this compound, there are three possible sites for hydrogen abstraction: the methyl group (-CH₃), the methylene (B1212753) group (-OCH₂-), and the ethyl group's terminal methyl group (-CH₂CH₃). Computational studies have shown that H-atom abstraction from the -OCH₂- group is kinetically the most favorable pathway. rsc.orgnih.gov This is because the resulting α-ether radical is stabilized by the adjacent oxygen atom.
Unimolecular Decomposition and Pyrolysis Pathways
At high temperatures, in the absence of oxygen, this compound can undergo unimolecular decomposition, or pyrolysis. researchgate.net Studies conducted in shock tubes have investigated the pyrolysis of this compound in the temperature range of 900–1750 K. researchgate.net The primary decomposition pathways include bond fission and four-center elimination reactions. researchgate.net
The main initial decomposition reactions are the breaking of the C-O or C-C bonds to form various radical species. For instance, the C-O bond can cleave to produce a methyl radical (•CH₃) and an ethoxy radical (CH₃CH₂O•), or an ethyl radical (CH₃CH₂•) and a methoxy (B1213986) radical (CH₃O•). The unimolecular elimination reaction, while less significant for EME compared to ethers with tertiary alkyl groups, can also occur, leading to the formation of stable molecules like methanol (B129727) and ethene. researchgate.netresearchgate.net
Table 1: Key Pyrolysis Reactions of this compound
| Reaction Type | Reactants | Products |
|---|---|---|
| C-O Bond Fission | CH₃OCH₂CH₃ | •CH₃ + •OCH₂CH₃ |
| C-O Bond Fission | CH₃OCH₂CH₃ | CH₃O• + •CH₂CH₃ |
| C-C Bond Fission | CH₃OCH₂CH₃ | CH₃OCH₂• + •CH₃ |
This table is a simplified representation of the complex pyrolysis process.
Characterization of Intermediate Radical Species
During hydroxyl radical-initiated oxidation, the primary radicals formed are:
α-ether radicals: •CH₂OCH₂CH₃ and CH₃O•CHCH₃. The abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is a major pathway. kyoto-u.ac.jp
β-ether radical: CH₃OCH₂CH₂•
These radicals can then undergo further reactions, such as reaction with O₂, unimolecular decomposition, or isomerization. For instance, in the presence of oxygen, the initial carbon-centered radicals will rapidly add O₂ to form peroxy radicals (RO₂•). These peroxy radicals play a central role in atmospheric oxidation cycles.
In pyrolysis, the primary radical products are methyl (•CH₃), ethyl (CH₃CH₂•), methoxy (CH₃O•), and ethoxy (CH₃CH₂O•) radicals. researchgate.net These highly reactive species can then initiate a chain reaction, leading to the formation of a complex mixture of smaller hydrocarbons and oxygenated compounds. The decomposition of the ethoxy radical, for example, can produce a methyl radical and formaldehyde.
The study of these intermediate radicals often requires sophisticated experimental techniques, such as laser-induced fluorescence and photoionization mass spectrometry, coupled with theoretical calculations to predict their structures and energetics. whiterose.ac.ukosti.gov
Condensed-Phase Reaction Dynamics
The nature of the solvent is a critical factor in condensed-phase reactions, significantly influencing reaction rates, equilibria, and product selectivity. whiterose.ac.uk Ethers, including this compound, are generally classified as moderately polar solvents. Their ability to dissolve a wide range of organic compounds and some inorganic salts, coupled with their role as Lewis bases through electron donation from the oxygen atom, allows them to actively participate in reaction mechanisms. whiterose.ac.uk The viscosity of the solvent also plays a role; in highly viscous solvents, the diffusion of dissolved particles is slower, leading to less frequent collisions and a decrease in reaction rates. libretexts.org
In reactions involving charged intermediates, such as glycosylation, the solvent's ability to stabilize these species is paramount. cdnsciencepub.com Ethereal solvents like diethyl ether (a close analogue of this compound) can influence the stereoselectivity of such reactions. cdnsciencepub.com For instance, in certain glycosylation reactions, the use of ether as a solvent or co-solvent has been shown to favor the formation of specific stereoisomers (e.g., α-glycosides). cdnsciencepub.com This effect is often attributed to the ether participating with the oxocarbenium intermediate formed during the reaction. cdnsciencepub.com The polarity of the solvent can shift the equilibrium between covalent species and ion pairs, which in turn dictates the stereochemical outcome. cdnsciencepub.com For example, changing the solvent from diethyl ether to the more polar dichloromethane (B109758) (DCM) has been observed to enhance β-selectivity in certain mannoside syntheses by shifting the equilibrium toward a covalent triflate intermediate. cdnsciencepub.com
The table below illustrates the impact of solvent choice on the stereoselectivity of a glycosylation reaction.
| Solvent | Catalyst | Donor | Acceptor | α:β Ratio | Reference |
| Dichloromethane (DCM) | Au(I) | ortho-alkynylbenzoate | Glycosyl | Low α-selectivity | cdnsciencepub.com |
| DCM / Diethyl Ether (1:4) | Au(I) | ortho-alkynylbenzoate | Glycosyl | High α-selectivity | cdnsciencepub.com |
| Chloroform (CHCl3) | - | Donor 17 | Acceptor 18 | 10.9:1 | cdnsciencepub.com |
| Cyclopentylmethyl ether (CPME) | - | Donor 17 | Acceptor 18 | Highest α-selectivity | cdnsciencepub.com |
| Diethyl Ether | - | Donor 32-36 | Acceptor 37 | Lower β-selectivity | cdnsciencepub.com |
| Dichloromethane (DCM) | - | Donor 32-36 | Acceptor 37 | Enhanced β-selectivity | cdnsciencepub.com |
This table is generated based on findings from various glycosylation reactions to demonstrate solvent effects.
This compound can interact with highly reactive intermediates like carbenes, which are neutral species containing a divalent carbon atom. researchgate.netsnnu.edu.cn These interactions are pivotal in various synthetic transformations. Transition metals are often used to generate and stabilize carbene intermediates from precursors such as diazo compounds. snnu.edu.cnsoton.ac.uk
The reaction between an ether and a carbene typically proceeds via the formation of an oxonium ylide. researchgate.net This intermediate is formed by the attack of the electrophilic carbene on the lone pair of electrons of the ether's oxygen atom. The stability and subsequent reaction pathway of this ylide depend on the nature of the carbene. researchgate.net For example, computational studies have shown that reactive, electrophilic carbenes readily form ylides with ethers. researchgate.net
Another significant reaction pathway is the insertion of the carbene into a carbon-hydrogen (C-H) bond. Research has shown that dichlorocarbene (B158193) insertion occurs preferentially at the α-position (the carbon atom adjacent to the oxygen) in secondary ethers. researchgate.net However, insertion into the methyl group of methyl ethers is not competitive, suggesting a degree of regioselectivity in reactions with this compound. researchgate.net The autooxidation of diethyl ether, a related process, involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a radical intermediate. egyankosh.ac.in
The general mechanism can be summarized as:
Ylide Formation: The carbene attacks the ether oxygen to form a transient oxonium ylide.
Rearrangement/Insertion: The ylide can then rearrange or lead to products, or the carbene can directly insert into a C-H bond, with a preference for the α-position.
Catalytic Transformations Involving this compound
Carbonylation reactions, which introduce a carbonyl group into a substrate, are fundamental in organic synthesis. While direct carbonylation of this compound is not widely documented, studies on related aryl methyl ethers provide significant insight into the reactivity of the ether linkage. A novel method has been developed for the synthesis of aryl acetates through the carbonylation of aryl methyl ethers. nih.gov This reaction demonstrates the cleavage of the notoriously inert aryl C–O bond, a process of great interest for converting biomass, particularly lignin, which is rich in ether bonds. nih.gov
The reaction proceeds using a rhodium catalyst (RhCl3) in the presence of lithium iodide (LiI) and lithium tetrafluoroborate (B81430) (LiBF4) as promoters. nih.gov The proposed mechanism involves the following key steps:
Ether Bond Cleavage: LiBF4 assists LiI in cleaving the aryl methyl ether bond to produce methyl iodide (CH3I). nih.gov
Carbonyl Insertion: The generated methyl iodide, a known active intermediate in methanol carbonylation, reacts with carbon monoxide (CO) in the presence of the rhodium catalyst to form an acetyl iodide intermediate. nih.gov
Product Formation: The acetyl iodide then reacts with the aryl oxide species to yield the final aryl acetate (B1210297) product. nih.gov
This transformation highlights a pathway for activating the C-O bond in methyl ethers, which is applicable to the methyl group in this compound under similar catalytic conditions. nih.gov The development of catalytic C-C bond forming reactions that proceed at unactivated positions without transition metals is also an active area of research, presenting future possibilities for functionalizing simple ethers. u-tokyo.ac.jp
Hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) are crucial catalytic processes. For this compound, these reactions would primarily involve the C-H bonds adjacent to the oxygen atom or, under more forcing conditions, cleavage of the C-O bonds.
A detailed chemical kinetic mechanism for the pyrolysis and oxidation of this compound has been constructed, indicating that its decomposition pathways include unimolecular elimination and H-atom abstraction reactions, which are fundamental to understanding its behavior under hydrogenation and dehydrogenation conditions. researchgate.net
Studies on related molecules provide a framework for predicting the catalytic behavior of this compound.
Dehydrogenation: The dehydrogenation of methanol to produce methyl formate (B1220265) and hydrogen has been demonstrated over copper-based catalysts, such as CuMgO. acs.org The reaction proceeds at temperatures around 250 °C, and the catalyst's basicity plays a key role. acs.org Similarly, the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a well-studied reversible reaction, often catalyzed by platinum supported on materials like zeolite beta. researchgate.net These systems suggest that a Pt- or Cu-based catalyst could potentially facilitate the dehydrogenation of this compound to form products like vinyl methyl ether or acetaldehyde (B116499) and methane (B114726).
Hydrogenation: The reverse reaction, hydrogenation, is also critical. Catalytic hydrogenation of toluene back to methylcyclohexane is part of a liquid organic hydrogen carrier (LOHC) system. researchgate.net Chemoselective hydrogenation using in-situ generated hydrogen from a carrier like methylcyclohexane has been achieved with catalysts like platinum on carbon beads (Pt/CB) under microwave irradiation. mdpi.com This method is effective for reducing various functional groups, and similar conditions could potentially be applied to the hydrogenation of unsaturated derivatives of this compound or to induce its hydrogenolysis (cleavage by hydrogen).
Monoterpene ethers are valuable compounds used as flavor and fragrance ingredients, with scents ranging from grapefruit-like (methyl ether) to citrus (ethyl ether). academie-sciences.frresearchgate.net These can be synthesized via the etherification of monoterpenes, such as α-pinene and β-pinene, with various alkyl alcohols. This process typically requires an acid catalyst to activate the non-activated olefinic bond in the monoterpene. academie-sciences.frresearchgate.net
Several catalytic systems have been developed to perform these etherification reactions efficiently and selectively.
Tin(II) Bromide (SnBr2): SnBr2 has been identified as an inexpensive, efficient, and highly selective Lewis acid catalyst for the synthesis of α-terpinyl alkyl ethers from β-pinene and alkyl alcohols. academie-sciences.fr In reactions with methyl alcohol, SnBr2 was found to be the most active and selective catalyst toward α-terpinyl methyl ether compared to other tin(II) salts and common Brønsted acids. academie-sciences.frresearchgate.net
Iron(III) Salts: Iron(III) chloride has been used to catalyze the alkoxylation of monoterpenes, yielding the corresponding ethers with high selectivity. academie-sciences.fr Fe(III)-based catalysts have also been used with hydrogen peroxide in alcohol solutions to produce α-terpineol and terpinyl alkyl ethers from β-pinene. researchgate.net
Heteropolyacids: Keggin-type heteropolyacids and their salts, such as Fe(III) phosphotungstate, have proven to be active and selective catalysts for the etherification of β-pinene with alkyl alcohols. researchgate.net
The table below summarizes the catalytic performance in the etherification of β-pinene with methanol under specific conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (K) | β-pinene Conversion (%) | Selectivity to α-terpinyl methyl ether (%) | Reference |
| SnBr2 | 4 | 323 | ~95 | ~80 | academie-sciences.fr |
| SnF2 | 4 | 323 | ~70 | ~75 | academie-sciences.fr |
| SnCl2·2H2O | 4 | 323 | < 5 | - | academie-sciences.fr |
| SnSO4 | 4 | 323 | ~15 | ~55 | academie-sciences.fr |
| FePW12O40 | - | - | High | High | researchgate.net |
Data is approximated from graphical representations in the cited sources for illustrative purposes.
Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl Methyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ethernet.edu.et
The ¹H NMR spectrum of ethyl methyl ether provides a clear fingerprint of its structure. Due to the different chemical environments, the hydrogen atoms in the molecule give rise to three distinct signals. docbrown.info The integrated intensity ratio of these signals is 3:2:3, corresponding to the methyl group attached to the oxygen, the methylene (B1212753) group of the ethyl moiety, and the terminal methyl group of the ethyl moiety, respectively. docbrown.info
The chemical shifts and splitting patterns of these signals provide further structural information:
The protons of the methoxy (B1213986) group (CH₃-O-) appear as a singlet because they have no adjacent non-equivalent protons. docbrown.info Its chemical shift is typically around 3.2-3.3 ppm. docbrown.infobartleby.com
The protons of the methylene group (-O-CH₂-) are adjacent to the terminal methyl group (3 protons), and thus their signal is split into a quartet (3+1=4) by spin-spin coupling. docbrown.info
The protons of the terminal methyl group (-CH₃) are adjacent to the methylene group (2 protons), leading to a signal that is split into a triplet (2+1=3). docbrown.info
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. It shows two distinct signals for the three carbon atoms, as the two methyl carbons are in different environments. One signal corresponds to the carbon of the methoxy group, and the other corresponds to the two carbons of the ethyl group, which may or may not be resolved depending on the spectrometer's resolution. The chemical shift values in ¹³C NMR help to confirm the connectivity of the atoms within the molecule. quora.com
Table 2: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-O- | ~3.2 | Singlet | 3H |
| -O-CH₂- | ~3.4 | Quartet | 2H |
| -CH₂-CH₃ | ~1.1 | Triplet | 3H |
This table summarizes the characteristic proton NMR signals for this compound, illustrating how chemical shift, splitting pattern, and integration values are used for structural assignment.
Dynamic NMR for Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For this compound, DNMR can be employed to study the rotation around the C-O bonds, which leads to different conformational isomers. While the energy barriers for these rotations in simple ethers are generally low, the principles of DNMR provide a framework for their characterization.
In a typical DNMR experiment, the NMR spectrum of the compound is recorded at various temperatures. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of exchange decreases. When the exchange rate becomes comparable to the frequency difference between the signals of the individual conformers, the spectral lines broaden. Upon further cooling, if the exchange can be "frozen out," separate signals for each conformer will be observed.
Line-shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the exchange process at different temperatures. From these rate constants, the activation parameters for the conformational exchange, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Eyring equation.
For instance, studies on related ether compounds have successfully used DNMR to quantify conformational dynamics. In the case of certain hindered methyl and ethyl ethers of 1-naphthyl carbinols, DNMR experiments, supported by molecular mechanics calculations, have identified preferred conformations and measured the barriers to their interconversion. unibas.it Similarly, the conformational equilibrium involving the rotation of a methoxy group in alkaloids has been characterized by low-temperature 1H NMR and line-shape analysis, yielding activation parameters for the process. nih.gov These methodologies are directly applicable to studying the conformational landscape of this compound.
Table 1: Representative Activation Parameters for Conformational Exchange in Ethers Determined by Dynamic NMR This table is illustrative and provides typical values for related compounds, as specific DNMR data for this compound is not extensively published.
| Compound Type | Exchange Process | ΔG‡ (kJ/mol) | Reference Methodology |
|---|---|---|---|
| Hindered Naphthyl Ethers | Rotation around Ar-C bond | ~38-42 | Line-shape analysis of 13C NMR spectra unibas.it |
| Alkaloid with Methoxy Group | Side chain rotation | ~60-71 | Line-shape analysis of 1H NMR spectra nih.gov |
Mass Spectrometric Techniques for Trace Analysis and Fragmentation Studies
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound, especially at trace levels and in complex mixtures. Various MS-based techniques offer high sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile organic compounds like this compound in mixtures. In GC-MS, the mixture is first separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.
For this compound, electron ionization (EI) is typically used. The mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 60, and several fragment ions. nih.gov The fragmentation pattern is key to its unambiguous identification.
Table 2: Characteristic Mass Fragments of this compound in GC-MS (EI)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 60 | 25.9 | [CH3OCH2CH3]+• (Molecular Ion) |
| 45 | 100.0 | [CH2OCH3]+ |
| 29 | 49.0 | [C2H5]+ |
| 15 | 20.7 | [CH3]+ |
Data sourced from PubChem CID 10903. nih.gov
GC-MS methods have been developed for the analysis of fuel oxygenates, including ethers, in environmental samples. scielo.brusgs.govacs.org These methods often use specific capillary columns, such as those with a polar stationary phase, to achieve good separation. scielo.brusgs.gov
Photoionization mass spectrometry (PIMS) is a soft ionization technique that uses photons, typically in the vacuum ultraviolet (VUV) range, to ionize molecules. A key advantage of PIMS is the ability to tune the photon energy. By using an energy just above the ionization potential of the target molecule, fragmentation can be minimized, leading to a dominant molecular ion peak. This simplifies the identification of isomers and reaction products in complex chemical environments.
PIMS, particularly when coupled with a synchrotron light source, has been used to study the oxidation kinetics of ethers. In a study on this compound oxidation, intermediates were analyzed using photoionization molecular-beam mass spectrometry (PI-MBMS). researchgate.net This technique allowed for the identification of numerous species, including aldehydes, acids, and esters, by recording mass spectra at different photon energies. researchgate.net The ability to obtain photoionization efficiency (PIE) spectra, which are plots of ion signal versus photon energy, is crucial for distinguishing between isomers. researchgate.net This method has also been successfully applied to study the oxidation of other ethers like tert-amyl methyl ether. acs.org
Thermal Desorption Spectrometry (TDS), also known as Temperature Programmed Desorption (TPD), is a surface-sensitive technique used to study molecules adsorbed on a surface. In a TDS experiment, a surface with adsorbed species is heated at a controlled rate in an ultra-high vacuum chamber. The desorbing molecules are detected by a mass spectrometer, and the desorption rate is plotted as a function of temperature. The resulting spectrum provides information about the desorption energy, the order of the desorption process, and can be used to identify the desorbing species.
Post-irradiation TDS has been instrumental in demonstrating the formation of this compound in condensed mixtures of ethylene (B1197577) (C₂H₄) and methanol (B129727) (CH₃OH) under conditions simulating astrophysical ices. researchgate.netresearchgate.netnih.gov In these experiments, the ice mixture is irradiated with electrons to induce chemical reactions. Subsequent heating leads to the desorption of the products, which are identified by their characteristic mass-to-charge ratios and desorption temperatures. researchgate.netresearchgate.net These studies have identified reaction mechanisms for EME formation at different electron energy regimes. researchgate.netnih.gov
Table 3: Electron-Induced Formation of this compound
| Energy Regime | Initiating Process | Proposed Mechanism | Reference |
|---|---|---|---|
| Below Ionization Threshold (~5.5 eV) | Dissociative Electron Attachment (DEA) to CH₃OH | Production of methoxy radicals which then react with C₂H₄ | researchgate.net |
| Above Ionization Threshold (>9 eV) | Electron Impact Ionization (EI) of reactants | Formation of an adduct between a molecular cation and a neutral molecule | researchgate.netnih.gov |
Advanced Chromatographic Separations for Complex Mixtures
While GC is the standard for separating volatile compounds like this compound, more complex mixtures may require advanced chromatographic techniques to achieve the desired resolution. High-performance liquid chromatography (HPLC) is a powerful separation technique, although less common for such a volatile analyte unless derivatization is performed.
In some applications, compounds are derivatized to their ether forms to improve chromatographic properties. For instance, in the analysis of vitamin E, tocopherols (B72186) have been converted to their methyl ethers to block the polar hydroxyl group, allowing for better separation of stereoisomers on chiral stationary phases. nih.gov This highlights the utility of the ether functional group in chromatographic separations.
Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. It has been used to separate a wide variety of compounds using different two-phase solvent systems. science.gov For complex mixtures containing this compound and other components with a range of polarities, CCC could offer a viable separation strategy.
Argentation chromatography, which utilizes the interaction between silver ions and compounds with π-electrons, is another specialized technique. While primarily used for separating unsaturated compounds, it demonstrates the principle of using specific chemical interactions to enhance chromatographic selectivity. researchgate.net
For highly complex samples, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), can provide significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This technique would be particularly useful for resolving this compound from a multitude of other volatile organic compounds in environmental or industrial samples.
Theoretical and Computational Chemistry Studies of Ethyl Methyl Ether
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations have proven to be an invaluable tool for elucidating the molecular structure and conformational preferences of ethyl methyl ether (EME). These computational methods provide detailed insights into the molecule's geometry and the energetic landscape of its different spatial arrangements.
Ab Initio and Density Functional Theory (DFT) for Ground State Geometries
A variety of ab initio and Density Functional Theory (DFT) methods have been employed to determine the ground state geometry of this compound. academicjournals.orgmdpi.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of experimental data. nih.govresearchgate.netaps.org DFT, a popular alternative, approximates the complex many-electron problem by focusing on the electron density. mdpi.comacs.org
These calculations consistently predict a bent geometry around the central oxygen atom. guidechem.com The C-O-C bond angle is calculated to be approximately 111.9°. oup.com The bond lengths have also been determined with high accuracy. The average of the C(methyl)-O and C(methylene)-O bond distances is found to be 1.418 Å, while the C-C bond length is 1.520 Å and the C-H bond length is 1.118 Å. oup.com By combining electron diffraction data with rotational constants, the two C-O distances have been estimated independently as 1.413 Å for C(methyl)-O and 1.422 Å for C(methylene)-O. oup.comoup.com
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-O-C Bond Angle | 111.9 ± 0.5° oup.com |
| O-C-C Bond Angle | 109.4 ± 0.3° oup.com |
| Average C-O Bond Length | 1.418 ± 0.002 Å oup.com |
| C(methyl)-O Bond Length | 1.413 ± 0.009 Å oup.comoup.com |
| C(methylene)-O Bond Length | 1.422 ± 0.007 Å oup.comoup.com |
| C-C Bond Length | 1.520 ± 0.004 Å oup.com |
| C-H Bond Length | 1.118 ± 0.004 Å oup.com |
Conformational Energy Landscapes and Isomer Stability
This compound can exist in two primary conformations: trans and gauche. oup.comoup.comresearchgate.net The trans conformer, where the methyl and ethyl groups are on opposite sides of the C-O-C plane, is the more stable and abundant form. aanda.org The less stable gauche conformer has a dihedral angle of approximately 84°. oup.comoup.com
Computational studies have explored the conformational energy landscape to determine the relative stabilities of these isomers. Ab initio calculations at the CCSD/cc-pVTZ level of theory found the gauche conformer to be 479 cm⁻¹ less stable than the trans conformation. aanda.org This is in agreement with experimental observations from infrared spectroscopy, which indicated an enthalpy difference of 1.5 ± 0.2 kcal/mol in the gas phase. oup.com The relative abundance of the conformers at 20 °C in the gas phase has been determined to be approximately 80% trans and 20% gauche. oup.comoup.com
The barrier to internal rotation around the C-O bond is a key feature of the conformational landscape. For the trans conformer, the V₃ barrier height for internal rotation of the methyl group has been experimentally determined to be 893 cm⁻¹. aanda.org
Electron Correlation Effects in Energy Calculations
Accurate energy calculations require the consideration of electron correlation, which is the interaction between electrons. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to account for these effects. nih.govmdpi.com For instance, the focal point analysis, which combines results from different levels of theory and basis sets, has been used to obtain highly accurate conformational energies. nih.gov
Truncated correlation consistent basis sets have been shown to offer a good balance between computational cost and accuracy for conformational analysis. nih.gov The inclusion of electron correlation is crucial for accurately predicting the small energy differences between conformers and the barriers to internal rotation.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound, providing insights into reaction pathways and the energetics of these processes.
Transition State Theory and Reaction Barrier Heights
Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. It involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the reaction barrier height, or activation energy. researchgate.netresearchgate.net
Computational methods, particularly DFT, are widely used to calculate these barrier heights. researchgate.net For example, studies on the hydrogen abstraction from fluorinated ethyl methyl ethers by the hydroxyl radical (OH) have systematically investigated the transition states for numerous reaction pathways. researchgate.net The energy barrier for unimolecular elimination reactions in this compound has also been calculated using high-level ab initio molecular orbital methods. researchgate.net These calculations reveal differences in reactivity among various ethers. researchgate.net
The accuracy of these calculations is dependent on the level of theory and basis set employed. For instance, the M06-2X functional is often used for its reliability in modeling reaction kinetics. researchgate.netresearchgate.net
Potential Energy Surface Exploration for Reaction Pathways
The potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including intermediates and transition states. nih.gov
For this compound, computational studies have explored the PES for various reactions. One study investigated the electron-induced formation of this compound from condensed mixtures of methanol (B129727) and ethylene (B1197577). nih.gov The proposed mechanisms involved dissociative electron attachment to methanol, leading to the formation of a methoxy (B1213986) radical that then reacts with ethylene. nih.gov Another pathway involves electron impact ionization of methanol. nih.gov
The PES for the reaction of this compound with an external electric field has also been studied, showing that the bond dissociation energy decreases as the electric field strength increases, which can accelerate the reaction. researchgate.net Computational studies of the low-temperature oxidation of similar ethers have also utilized PES calculations to validate detected primary products. acs.org
Molecular Dynamics Simulations of Reactive Processes
Molecular dynamics (MD) simulations are powerful computational tools used to study the reactive processes of molecules like this compound (EME). These simulations provide a detailed, atomistic view of chemical reactions, helping to elucidate complex reaction mechanisms and kinetics that can be difficult to observe experimentally.
In the context of EME, reactive MD simulations, often employing reactive force fields like ReaxFF, can model bond breaking and formation during pyrolysis and oxidation processes. mdpi.com These simulations are particularly valuable for understanding the high-temperature chemistry of ethers. For instance, studies on the pyrolysis and oxidation of EME have shown that unimolecular elimination reactions are significant at high temperatures. researchgate.net A detailed chemical kinetic mechanism for EME, along with other ethers, has been constructed and validated against shock tube experimental data. researchgate.net This mechanism, comprising numerous reactions and species, highlights the importance of specific reaction pathways in the decomposition of EME. researchgate.net
The energy barriers for these reactions, which determine their rates, can be calculated using high-level ab initio molecular orbital methods. researchgate.net These calculations have revealed differences in reactivity among various ethers, attributing them to the energy barrier heights of molecular elimination reactions. researchgate.net
Furthermore, electron-induced reactions involving EME have been investigated. For example, the formation of EME in condensed mixtures of methanol and ethylene under electron irradiation has been studied. nih.gov These studies propose reaction mechanisms based on the energy of the incident electrons. Below the ionization threshold, dissociative electron attachment to methanol can produce methoxy radicals that react with ethylene to form an adduct, which then abstracts a hydrogen atom to yield EME. nih.gov Above the ionization threshold, electron impact ionization of the parent molecules can drive the reaction. nih.gov
Reactive MD simulations are instrumental in understanding how the local environment, such as in ionic liquids, can influence reaction pathways. mdpi.com While not specific to EME in the provided context, the principles of using reactive MD to study reaction mechanisms in complex environments are broadly applicable. mdpi.com
Intermolecular Interactions and Adsorption Phenomena
The study of intermolecular interactions and adsorption is crucial for understanding the behavior of this compound (EME) in various environments, from material surfaces to solutions. Computational methods, particularly density functional theory (DFT), are extensively used to investigate these phenomena at a molecular level.
The adsorption of volatile organic compounds (VOCs) like EME on two-dimensional nanomaterials is a significant area of research, driven by the potential application of these materials in chemical sensors and catalysis. First-principles studies based on DFT have been employed to investigate the interaction of EME with various nanosheets.
One such study focused on the adsorption of EME and dimethyl ether (DME) on β-antimonene nanosheets (β-SbNS). figshare.comresearchgate.net These ethers are considered toxic and flammable VOCs, making their detection important. figshare.comresearchgate.net The study found that β-SbNS, a semiconductor with a notable energy gap, can effectively interact with EME molecules. figshare.com The stability of the β-SbNS substrate was confirmed, and its electronic properties were characterized. figshare.com The research explored different adsorption sites (bridge, ring, and top) for EME on the nanosheet and analyzed the adsorption energy, changes in the band gap, and charge transfer between the ether and the nanosheet. figshare.com The findings suggest that β-SbNS is a promising candidate for use as a chemi-resistive sensor for detecting EME vapor. figshare.com
Another theoretical investigation examined the adsorption of EME, diethyl ether (DEE), and dimethyl ether (DME) on the surface of gallium-doped graphene (GaG). researchgate.net DFT calculations indicated that these ethers chemisorb on the GaG surface with significant adsorption energies. researchgate.net The study revealed that upon adsorption, there are substantial changes in the electronic structure of both the adsorbent (GaG) and the adsorbate (EME). researchgate.net Charge analysis confirmed that gallium-doped graphene behaves as a p-type semiconductor after ether adsorption. researchgate.net These results point towards the potential of GaG as an effective adsorbent for ethers like EME. researchgate.net
The principles of such adsorption studies are broadly applicable to various nanosheets and surfaces, including other novel materials like θ-arsenene nanosheets, which have been studied for the adsorption of other organic molecules. tandfonline.com
Understanding the interactions between a solute like this compound and a solvent is fundamental to predicting its behavior in solution. Computational chemistry offers several approaches to model these interactions, which can be broadly categorized into implicit and explicit solvation models. mdpi.com
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com The solute molecule is placed in a cavity within this continuum. mdpi.comfaccts.de The solute's charge distribution polarizes the solvent, creating a reaction field that in turn polarizes the solute. mdpi.com The Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD) are widely used implicit models. mdpi.comfaccts.de The SMD model, for example, calculates the solvation free energy by considering both electrostatic contributions and terms related to the cavity formation and dispersion interactions. acs.org The latter part is often calculated based on the solvent-accessible surface area (SASA) of the solute atoms. acs.org
Explicit Solvation Models: In this approach, individual solvent molecules are considered, and their interactions with the solute are calculated directly using quantum mechanics (QM) or molecular mechanics (MM). mdpi.com This method allows for a more detailed description of specific interactions like hydrogen bonding. mdpi.com
While specific studies on the solvation of this compound using these advanced models were not detailed in the provided search results, the general principles and methodologies are directly applicable. These computational tools are essential for predicting the behavior of EME in different solvents and for designing processes where EME is used as a solvent or is a component in a solution.
Spectroscopic Parameter Prediction and Interpretation
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide valuable insights into vibrational and rotational spectra, aiding in the analysis of experimental data and the characterization of molecular structure and dynamics.
The prediction of vibrational spectra, including infrared (IR) and Raman frequencies and intensities, is a standard application of computational chemistry. faccts.denumberanalytics.com For a molecule like this compound, these calculations are typically performed after optimizing the molecular geometry. numberanalytics.com
Density functional theory (DFT) methods, such as B3LYP, are commonly used for these predictions due to their balance of accuracy and computational cost. researchgate.netscholarsresearchlibrary.com The choice of the basis set, such as 6-31G(d,p), is also crucial for obtaining reliable results. researchgate.netscholarsresearchlibrary.com The computed vibrational wavenumbers are often scaled to better match experimental data. scholarsresearchlibrary.com
For this compound, computational studies have been performed to understand its far-infrared spectrum. csic.es These calculations can identify the various vibrational modes, including torsions and bends. For example, in the cis-gauche conformer of EME, vibrational resonances can cause displacements of torsional levels. csic.es
The output of a frequency calculation provides a list of vibrational frequencies (typically in cm⁻¹) and their corresponding IR and Raman intensities. faccts.denumberanalytics.com This information allows for the theoretical construction of the IR and Raman spectra, which can then be compared with experimental spectra for assignment and interpretation. faccts.de
Table of Calculated Vibrational Level Displacements for cis-gauche-EME
| Interacting Modes | Vibrational Level (cm⁻¹) | Displacement (cm⁻¹) |
|---|---|---|
| v21=1 O–CH3 & v29=1 CH3-rock | 1321 | -2 |
| v28=1 O–CH3 & v29=1 O–C2H5 | 430 | 2 |
| v27=1 CCO bend & v30=1 O–C2H5 | 477 | -1 |
Data sourced from a CCSD(T) study of the far-infrared spectrum of this compound. csic.es
Theoretical calculations are also essential for predicting rotational constants (A, B, and C) and the molecular dipole moment. These parameters are fundamental for interpreting microwave rotational spectra and are crucial for the astronomical detection of molecules.
For this compound, which exists as two stable conformers (trans and gauche), computational methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)] with basis sets like cc-pVTZ or aug-cc-pVTZ have been used to calculate their structures, rotational constants, and dipole moments. csic.esarxiv.org
The calculated rotational constants for the trans and cis-gauche (a less stable conformer) forms of EME show distinct differences, which allows for their separate identification in microwave spectroscopy. csic.es The dipole moment and its components along the principal axes of inertia (μa, μb, μc) are also calculated, which determines the intensity of the rotational transitions. csic.es
Table of Calculated Rotational Constants and Dipole Moments for this compound Conformers
| Parameter | trans-EME | cis-gauche-EME |
|---|---|---|
| Rotational Constants (MHz) | ||
| A | 28341.5 | 15993.7 |
| B | 4193.2 | 5223.6 |
| C | 3921.5 | 4546.3 |
| Dipole Moment (Debye) | ||
| μ | Not explicitly stated | Not explicitly stated |
Data for rotational constants are from a CCSD(T) study. csic.es The dipole moment was also calculated in this study but the specific values for each component were not in the provided snippet. csic.es
These theoretical predictions are invaluable for guiding experimental searches for molecules in the interstellar medium and for analyzing complex laboratory spectra. arxiv.org
Applications of Ethyl Methyl Ether in Chemical Science and Industrial Processes
Role as a Solvent in Organic Synthesis and Industrial Formulations
Ethers are generally characterized by their relative lack of reactivity, which makes them effective solvents for a variety of chemical reactions. fiveable.me Ethyl methyl ether, as a simple ether, shares these characteristics. It is considered a good solvent for many organic compounds, including fats, oils, resins, and hydrocarbons. britannica.com
A summary of the physical properties of this compound relevant to its solvent characteristics is presented below.
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molecular Weight | 60.1 g/mol |
| Boiling Point | 7.4 °C to 10.8 °C |
| Melting Point | -113 °C |
| Density | 0.725 g/cm³ at 0 °C |
| Water Solubility | Soluble |
| Flash Point | -37 °C |
(Data sourced from chemicalbook.combyjus.comnih.govlookchem.com)
This compound is a polar aprotic solvent. socratic.org This means that while the molecule possesses a net dipole moment due to the C-O-C bond angle, it does not have acidic protons that can be donated or exchanged. byjus.comsocratic.org This aprotic nature is a crucial characteristic for its use in reaction systems that require anhydrous (water-free) conditions. quora.com
In many organic syntheses, particularly those involving organometallic reagents like Grignard reagents or strong bases, the presence of protic solvents like water or alcohols would lead to undesirable side reactions, deactivating the reagents. quora.com Ethers, being aprotic, provide a suitable medium for such reactions without interfering with the desired chemical transformation. quora.comgoogle.com this compound's ability to dissolve a wide array of organic compounds makes it a useful, though less common than diethyl ether, solvent for syntheses that must be conducted under strictly anhydrous conditions. fiveable.me For example, the Williamson ether synthesis, a common method for preparing ethers, involves a nucleophilic substitution reaction that is typically run in an anhydrous environment to prevent the decomposition of the highly reactive alkoxide intermediate.
While higher molecular weight glycol ethers are extensively used as solvents for various resins and in polymer production, the application of the simpler this compound in this area is less prominent. atamanchemicals.comadvancepetro.comglycol-ethers.eu However, its general solvent properties for organic compounds suggest potential utility. For instance, some sources indicate that this compound can be used in the production of polymers such as polyurethane. procurementresource.com Its role would be to dissolve monomers or resin precursors to facilitate the polymerization process. Related compounds, like chloromethyl ethyl ether, are noted for their use as monomers in the production of polymers and copolymers. knowde.com
The use of this compound in coating and ink formulations is not as widespread as that of its derivatives, such as diethylene glycol this compound (DEGMEE). atamanchemicals.comatamankimya.comatamanchemicals.com Glycol ethers are favored in these applications for their excellent solvency, low volatility, and ability to improve the flow and leveling of the final product. glycol-ethers.euatamankimya.com this compound's high volatility and low boiling point (around 7-10°C) mean it evaporates very quickly, which can be disadvantageous in many standard coating applications where controlled drying time is necessary for proper film formation. fiveable.mefiveable.meadvancepetro.com However, its ability to dissolve resins and dyes could make it a component in specialized, fast-drying formulations. sincerechemical.com
Function as an Intermediate in Chemical Manufacturing
Beyond its role as a solvent, this compound can also serve as a reactant or precursor in the synthesis of other chemicals.
Although ethers are known for their general stability, they are not entirely inert. fiveable.me this compound can undergo cleavage reactions when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction breaks the ether linkage, yielding an alcohol and an alkyl halide. For example, the cleavage of this compound with a strong acid results in the formation of methanol (B129727) and ethyl iodide, or ethanol (B145695) and methyl iodide, depending on the reaction conditions and the specific acid used. This reactivity allows it to be used as a starting material for the synthesis of other fine chemicals. Additionally, related ether compounds are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. knowde.com
Ethers as a class of chemical compounds are highly relevant in the fuel industry, where they are used as oxygenates in gasoline. iea-amf.orgconcawe.eu Oxygenates are compounds containing oxygen that, when added to fuel, promote more complete combustion. acela.org This leads to a reduction in harmful tailpipe emissions, particularly carbon monoxide (CO) and unburned hydrocarbons. iea-amf.orgacela.org
Prominent examples of fuel ethers include Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). iea-amf.orgglobalfuelethers.com These compounds possess several desirable properties for fuel blending:
High Octane (B31449) Rating: Ethers act as octane boosters, which increases the fuel's resistance to premature ignition (knocking), allowing for higher engine compression and improved efficiency. iea-amf.orgglobalfuelethers.com
Low Vapor Pressure: Compared to alcohols like ethanol, ethers have a lower blending vapor pressure, which helps to reduce evaporative emissions from gasoline. iea-amf.orgsustainablefuels.eu
Compatibility: Fuel ethers are compatible with existing vehicle engines and the fuel distribution infrastructure. iea-amf.org
Reduced Emissions: By providing oxygen for combustion, they decrease emissions of CO and other pollutants. acela.orgglobalfuelethers.com
This compound is specifically mentioned as a fuel additive, fitting within this general class of compounds. fiveable.me Its properties as a volatile ether align with the characteristics sought in fuel oxygenates, contributing to research in developing cleaner-burning transportation fuels. fiveable.meglobalfuelethers.com
Specialty Applications in Material Science and Engineering
This compound and its derivatives, particularly glycol ethers, are notable for their application as absorbent media in industrial gas separation processes. These compounds are effective in capturing acid gases like carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS).
Diethylene glycol methyl ethyl ether, also referred to as ethyl diglyme (B29089), serves as a scrubbing medium to absorb COS, a common impurity in petroleum refineries. atamanchemicals.com It is also a viable absorbent for CO₂. atamanchemicals.com The effectiveness of these ethers in CO₂ capture is attributed to the presence of CO₂-philic groups, such as carbonyl and ether groups, within their molecular structures, with research indicating that carbonyl groups are particularly effective at improving CO₂ solubility. atamanchemicals.comatamankimya.com
A significant advantage of using absorbents like ethyl diglyme is their high boiling point, which can lead to energy savings during the absorbent regeneration process and reduce absorbent loss. atamanchemicals.com Furthermore, these absorbents are characterized by their chemical and thermal stability, low corrosivity, and low density and viscosity. atamanchemicals.comatamankimya.com
Research into physical solvents like Di-Methyl-Ether of poly-Ethylene-Glycol (DMEPEG), a blend of polymeric chains, has shown its potential in pre-combustion CO₂ capture processes within Integrated Gasification Combined Cycle (IGCC) systems. researchgate.net The efficiency of CO₂ desorption from such solvents can be enhanced by manipulating process conditions like temperature, which can reduce the energy required for subsequent CO₂ compression. researchgate.net
The selective removal of hydrogen sulfide (H₂S) over CO₂ is another critical application. Certain absorbent compositions that include ether compounds are designed for this purpose, which is particularly important for meeting the stringent H₂S limits in natural gas pipelines. gccpo.org
Here is an interactive data table summarizing the properties of related absorbents:
| Absorbent | Target Gas(es) | Key Properties | Industrial Application |
| Diethylene Glycol Methyl Ethyl Ether (Ethyl Diglyme) | COS, CO₂ | High boiling point, chemical and thermal stability, low corrosivity, low density and viscosity. atamanchemicals.comatamankimya.com | Petroleum refining, CO₂ capture. atamanchemicals.com |
| Di-Methyl-Ether of poly-Ethylene-Glycol (DMEPEG) | CO₂ | Polar organic liquid, effective at various temperatures. researchgate.net | Integrated Gasification Combined Cycle (IGCC) systems. researchgate.net |
| Ether-based formulations | H₂S (selective over CO₂) | High H₂S selectivity. gccpo.org | Natural gas purification. gccpo.org |
Research has explored the use of lower alkyl ethers of glycerol (B35011), including methyl and ethyl ethers, as components for creating low-melting technical fluids. mdpi.comnih.govresearcher.life These fluids have potential applications as heat transfer fluids, hydraulic fluids, and aircraft de-icing fluids. mdpi.comnih.govresearcher.life
Studies have involved the synthesis and detailed characterization of isomeric mixtures of glycerol ethers, such as monomethyl, dimethyl, monoethyl, and diethyl ethers of glycerol. mdpi.comnih.govresearcher.life The physical properties of these ethers, both in pure form and as aqueous solutions, have been extensively analyzed. mdpi.comnih.gov This includes examining the temperature and concentration dependencies of density, viscosity, cloud point, boiling range, specific heat capacity, and thermal conductivity. mdpi.comnih.gov
A key finding is that pure glycerol ethers can remain in a liquid state over a very wide temperature range, from as low as -114°C to above 150°C. mdpi.comnih.govresearchgate.net This makes them suitable for applications requiring fluid mobility at extremely low temperatures, below -60°C, while also performing satisfactorily at elevated temperatures. researchgate.net
Aqueous solutions of these glycerol ethers have been compared to traditional bases for low-melting liquids like glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol. mdpi.comnih.govresearcher.life The research suggests that glycerol-ether-based aqueous heat transfer fluids could offer enhanced efficiency in low-temperature applications, such as in low-temperature chiller systems. mdpi.comnih.govresearcher.life This is primarily due to their lower viscosities compared to glycerol- or propylene-glycol-based fluids, alongside favorable environmental properties. mdpi.comnih.govresearcher.life
The following table presents a comparison of properties for different glycerol ether-based fluids:
| Fluid Composition | Potential Application | Key Advantages | Temperature Range |
| Pure Glycerol Ethers | Low-temperature technical fluids | Wide liquid state range, mobility below -60°C. mdpi.comnih.govresearchgate.net | -114°C to >150°C mdpi.comnih.govresearchgate.net |
| Aqueous Glycerol Ether Solutions | Heat transfer fluids, de-icing fluids | Lower viscosity and enhanced efficiency compared to traditional glycols. mdpi.comnih.govresearcher.life | Effective at temperatures below -40°C. researchgate.net |
Ethers, including derivatives of this compound, are utilized in various processes within the electronics manufacturing industry. Glycol ethers such as diethylene glycol this compound and ethylene glycol this compound serve as crucial solvents and cleaning agents. atamanchemicals.compmarketresearch.com
In semiconductor fabrication, these ethers are used as cleaning agents and as solvents for photoresists. pmarketresearch.com Their excellent solvency properties make them effective in removing residues, oils, and other contaminants from electronic components and circuit boards. atamanchemicals.comatamanchemicals.com For instance, diethylene glycol this compound is employed for precision cleaning applications. atamanchemicals.com
These solvents are also used in soldering processes to ensure proper wetting and adhesion of the solder. atamanchemicals.com In the production of electronic components, diethylene glycol this compound is used as a cleaning solvent to remove flux residues. atamankimya.com Furthermore, it finds application in electroplating solutions, where it helps to distribute metal evenly during the process, thereby improving the quality and durability of the coating. atamankimya.com
Diethylene Glycol this compound is also used in the electronic chemical industry as a non-aqueous electrolyte solvent in devices like rechargeable batteries and for electrolyte reactions of organic compounds. atamankimya.com
The table below summarizes the applications of related ethers in electronics manufacturing:
| Compound/Mixture | Application | Function |
| Ethylene Glycol this compound (EGEMME) | Semiconductor fabrication | Cleaning agent, photoresist solvent. pmarketresearch.com |
| Diethylene Glycol this compound (DEGEME) | Cleaning of electronic components | Removes oils, flux residues, and other contaminants. atamanchemicals.comatamankimya.com |
| Diethylene Glycol this compound (DEGEME) | Soldering processes | Ensures proper wetting and adhesion. atamanchemicals.com |
| Diethylene Glycol this compound (DEGEME) | Electroplating solutions | Promotes even metal distribution. atamankimya.com |
| Diethylene Glycol this compound (DEGEME) | Electrolyte solvent | Used in rechargeable batteries and other electrochemical equipment. atamankimya.com |
Environmental Fate and Degradation Mechanisms of Ether Compounds Generalizable to Ethyl Methyl Ether
Biotic Degradation Mechanisms
Microorganisms play a significant role in the degradation of various organic compounds, including ethers, in environmental matrices like soil and water.
Microbial Metabolism of Ether Bonds
Microbial metabolism is a primary biotic degradation mechanism for ether compounds. Numerous bacterial and fungal species have evolved the capacity to partially or wholly degrade ether-containing xenobiotics. wikipedia.org
A common mechanism for the microbial scission of short-chain alkyl ethers is O-dealkylation. This process typically involves the hydroxylation of a carbon atom adjacent to the ether bond, which forms an unstable hemiacetal intermediate. This hemiacetal is highly unstable in aqueous solutions and spontaneously disproportionates into an alcohol and an aldehyde. For example, the degradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 involves sequential dehalogenation reactions, leading to products like 2-(2-chloroethoxy)ethanol (B196239) and diethylene glycol. Similarly, the filamentous fungus Graphium sp. strain ATCC 58400 can utilize diethyl ether as a sole carbon and energy source and cometabolically degrade methyl tert-butyl ether (MTBE), with both processes initiated by reactions leading to the scission of ether bonds. Research also indicates that microbial communities are often more effective at mineralizing ether-containing xenobiotics than axenic cultures.
Enzymatic Pathways in Biotransformation Processes
The initial step in the microbial degradation of many ethers, including the oxidative cleavage of the ether bond, is often catalyzed by monooxygenase enzymes. wikipedia.org Specifically, cytochrome P450 monooxygenases are frequently implicated in this process. These enzymes introduce a hydroxyl group onto a non-fluorinated carbon atom adjacent to the ether linkage, forming the unstable hemiacetal intermediate mentioned previously.
For example, studies on the degradation of diethyl ether and MTBE by Graphium sp. suggest that both processes are initiated by cytochrome P450-catalyzed reactions that lead to the scission of the ether bonds. In the metabolism of methyl ether and dimethyl ether, enzymes like cytochrome P450 and dimethyl ether monooxygenase play crucial roles in their breakdown. While the term "etherase" is sometimes used, the enzymes responsible for ether bond cleavage represent a heterogeneous group with diverse mechanisms.
Environmental Distribution and Transport Phenomena
The distribution and transport of ethyl methyl ether in the environment are influenced by its volatility, water solubility, and sorption characteristics.
Volatilization from Soil and Water Bodies
This compound exhibits a high vapor pressure of 1493 mm Hg at 25 °C, indicating that it will exist predominantly as a vapor in the ambient atmosphere if released to air. nih.gov Its estimated Henry's Law constant of 6.7 × 10⁻⁴ atm-cu m/mole suggests that this compound is expected to volatilize readily from water surfaces. nih.govnih.gov
Quantitative estimates for volatilization half-lives from model aquatic systems are provided in the table below:
Table 1: Estimated Volatilization Half-Lives of this compound
| Water Body Type | Depth (m) | Flow Velocity (m/sec) | Wind Velocity (m/sec) | Estimated Half-Life | Source |
| Model River | 1 | 1 | 3 | ~3.3 hours | nih.govnih.gov |
| Model Lake | 1 | 0.05 | 0.5 | ~3.4 days | nih.govnih.gov |
Volatilization from moist soil surfaces is also anticipated based on its Henry's Law constant, and from dry soil surfaces due to its vapor pressure. nih.govnih.gov Environmental factors such as temperature and wind speed can significantly influence volatilization rates, with higher temperatures generally enhancing the process. mdpi.com
Leaching Potential to Groundwater
This compound is expected to have very high mobility in soil. This is based on an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 48. nih.govtaylorfrancis.comnih.gov This high mobility suggests a significant potential for the compound to leach through soil profiles and reach groundwater. taylorfrancis.com
Generalizable findings from other fuel oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), further support this. These ethers are highly soluble in water and sorb only weakly to soil and aquifer materials, contributing to their high mobility and potential for groundwater contamination. k-state.eduusgs.govoup.com The leaching potential of polar molecules like ethers can be influenced by soil properties, with organic matter content potentially affecting sorption and, consequently, leaching rates. cabidigitallibrary.orgresearchgate.net
Sorption to Sediment and Suspended Particulate Matter
Based on its estimated Koc value, this compound is not expected to adsorb significantly to suspended solids or sediment in water. nih.govtaylorfrancis.com Ethers are generally hydrophilic, which means they have a high affinity for water and tend to remain in the aqueous phase rather than partitioning extensively to solid matrices. epa.gov
The bioconcentration potential of this compound in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 1.6. nih.govnih.gov In contrast, more hydrophobic organic contaminants tend to adsorb more strongly to suspended particulate matter (SPM) and sediments, influencing their transport and fate in aquatic environments. researchgate.netnih.govepa.govwur.nl
Emerging Research Frontiers and Future Directions for Ethyl Methyl Ether Studies
Development of Sustainable Synthetic Routes and Processes
The drive towards sustainable chemistry has significantly influenced the development of new synthetic routes for ethers, including ethyl methyl ether. Traditional ether synthesis often involves hazardous reagents or generates undesirable byproducts. Emerging research focuses on greener alternatives, utilizing renewable feedstocks, benign catalysts, and energy-efficient processes.
One area of focus is the enzymatic synthesis of ether-containing compounds. For instance, novel sustainable methods have been developed for synthesizing vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers, employing immobilized enzymes like Candida antarctica lipase (B570770) B. This approach allows for high conversions (over 90%) in short reaction times (less than 1 hour) under benign conditions, avoiding multiple reaction steps and difficult purification processes. nih.govdiva-portal.org Such enzymatic methods represent a promising avenue for the sustainable production of various ether derivatives.
Another sustainable approach involves mechanochemical synthesis, which offers significant environmental benefits by reducing or eliminating the need for solvents and shortening reaction times. Studies have demonstrated the mechanochemical synthesis of diamondoid ethers using an inorganic base, showcasing superior sustainability compared to conventional solution-based methods. irb.hr This "solvent-free" or "low-solvent" synthesis paradigm is crucial for reducing environmental impact.
Furthermore, the synthesis of specific ether compounds from biomass-derived precursors is gaining traction. For example, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, utilizing CaO-based solid base catalysts. This method achieved high efficiency and stability, with 100% conversion and 93.5% selectivity. rsc.org Similarly, a green route for synthesizing phenyl this compound, a perfumery compound, has been developed using solid base catalysts (e.g., Li/MgO) and dimethyl carbonate (DMC) as a methylating agent and solvent, replacing hazardous chemicals. researchgate.netias.ac.in The synthesis of methyl and ethyl ethers of glycerol (B35011) from renewable raw materials like glycerol and simple alcohols also exemplifies the shift towards bio-based sustainable production of ethers. mdpi.com
These advancements underscore a broader trend in chemical synthesis towards processes that minimize waste, utilize renewable resources, and reduce energy consumption, aligning with the principles of green chemistry.
Advanced Materials Design Utilizing Ether Scaffolds
Ethers, including this compound, are increasingly being investigated as key components or structural scaffolds in the design of advanced materials, particularly in the field of energy storage. Their unique properties, such as good solubility and specific solvation characteristics, make them suitable for applications in electrolytes for various battery technologies.
Diethylene glycol this compound, for instance, finds use in the electronic chemical industry as a non-aqueous electrolyte solvent for rechargeable batteries and electrochemical equipment. atamankimya.com More broadly, linear chain dialkyl ethers, such as methyl propyl ether (MPE), n-butyl methyl ether (BME), and ethyl propyl ether (EPE), are being studied as sparingly solvating electrolytes for lithium-sulfur (Li-S) batteries. These highly concentrated electrolytes are promising for suppressing the dissolution and shuttling of polysulfide intermediates, thereby improving Coulombic efficiency and extending battery cycle life. Research indicates that monomethyl ethers tend to show more pronounced lithium-ion coordination and higher ionic conductivity. rsc.org
The development of ether-based electrolytes is also crucial for sodium-ion batteries. Recent research from 2021 to 2024 has focused on designing innovative ethers and regulating electrolyte solvation structures to enhance battery performance and safety. Novel ether compounds like 1,2-diethoxyethane (B108276) (DEE), 1,3-dioxolane (B20135) (DOL), and various fluorinated ethers (e.g., hexafluoroisopropyl methyl ether (HFME), bis(2,2,2-trifluoroethyl) ether (BTFE)) are being explored. Ethers with lower melting points are favored for low-temperature applications, ensuring electrolyte fluidity, while high-boiling point ethers contribute to stability and safety by resisting evaporation. rsc.org
The use of ethers as structural motifs extends beyond electrolytes. Their versatile chemical nature allows for their incorporation into polymers and other functional materials, where the ether linkage can impart specific properties such as flexibility, solvent compatibility, or unique electronic characteristics. Future research will likely explore new ether-containing monomers and polymers for applications in membranes, sensors, and other high-performance materials.
Integration of Computational and Experimental Methodologies for Predictive Modeling
The complexity of chemical systems necessitates the integration of computational and experimental methodologies for accurate predictive modeling. This interdisciplinary approach is vital for understanding the behavior, properties, and reactivity of this compound and other ethers.
High-level ab initio calculations, such as CCSD(T)/cc-pVTZ theory, have been used to determine the far-infrared spectrum of this compound. By calculating a three-dimensional (3D) potential energy surface, researchers can accurately predict band positions and intensities, which are then correlated with experimental observations. These computational studies help in assigning experimental bands and provide insights into the molecule's non-rigid properties and torsional modes. aip.org
Computational modeling also plays a significant role in predicting the environmental fate and health aspects of ethers. For instance, quantitative predictive models have been developed for octanol-air partition coefficients of polybrominated diphenyl ethers using partial least squares (PLS) regression and theoretical molecular descriptors. nih.gov Similarly, rough set theory has been employed to develop interpretable predictive models for the health aspects of solvents, including ethers, by analyzing the relationship between molecular structure (e.g., topological indices) and toxicity. mdpi.com
In the realm of reaction kinetics, integrating machine learning (ML) with quantum chemistry is enhancing predictive capabilities for complex reactions involving ethers. This includes forecasting rate constants for intramolecular H-migration reactions of ether peroxy radicals. Various ML approaches, such as Multivariate Linear Regression (MLR), Gaussian Process Regression (GPR), XGBoost, and Light Gradient Boosting, are utilized, leveraging accurate rate constants calculated through high-level quantum chemistry methods. acs.org Furthermore, detailed kinetic models are constructed to explain the oxidation and pyrolysis behavior of this compound, with experimental data from jet-stirred reactors and shock tubes used to validate these models. researchgate.netresearchgate.net
Computational simulations, such as Monte Carlo simulations, are also used to understand the hydration structures of ethers like dimethyl ether and this compound, revealing how the steric bulk of hydrophobic groups influences water distribution around the molecules. nih.gov These combined computational and experimental efforts accelerate the understanding and prediction of ether properties and reactivity.
Exploration of Novel Reactivity and Catalytic Cycles
The exploration of novel reactivity and catalytic cycles involving this compound and other ethers is a dynamic area of research, driven by the desire for more efficient and selective chemical transformations. This includes developing new methods for ether synthesis, as well as utilizing ethers in unprecedented catalytic processes.
Beyond the sustainable synthesis routes mentioned earlier (e.g., enzymatic and mechanochemical methods), research continues into new catalytic systems for etherification. For example, efficient and chemoselective methods for converting benzyl (B1604629) alcohols into their methyl or ethyl ethers have been developed using catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide. organic-chemistry.org The development of cobalt-catalyzed α-methoxymethylation of ketones using methanol (B129727) as a sustainable C1 source also represents a novel catalytic approach for introducing ether functionalities. organic-chemistry.org
Future directions in this area will likely involve the design of highly selective catalysts for the functionalization of ethers, the development of new reactions where ethers act as versatile building blocks, and the exploration of their role in cascade reactions or multicomponent catalysis. The integration of flow chemistry and electrochemistry with ether-related reactions could also open up new avenues for efficient and environmentally friendly transformations.
Contributions to Interstellar and Astrochemical Research
This compound has emerged as a molecule of significant interest in interstellar and astrochemical research, contributing to our understanding of the chemical complexity of star-forming regions. Its detection in space provides crucial clues about the formation pathways of complex organic molecules (COMs) in the universe.
This compound (CH₃CH₂OCH₃) was first detected in the Orion KL star-forming region. nih.govuhmreactiondynamics.org Subsequent confirmed detections of trans-ethyl methyl ether (tEME) have been reported towards sources like W51e2, with a column density of 2 × 10¹⁴ cm⁻². aanda.orgaanda.orguni-koeln.de While earlier detections in Orion KL were tentative, more recent analyses, including those using ALMA science verification data, have confirmed its presence beyond doubt. uhmreactiondynamics.orguni-koeln.de
Laboratory experiments have shed light on the formation mechanisms of EME in astrophysical environments. Researchers have successfully synthesized this compound within astrophysical model ices containing water (H₂O) and methane (B114726) (CH₄) when exposed to ionizing radiation at ultra-low temperatures (5 K). This suggests that EME can be formed from suprathermal reactions initiated by cosmic rays and secondary electrons generated within astrophysical ices. uhmreactiondynamics.orgresearchgate.net The detection of EME in these experiments represents a significant advance in understanding the formation pathways of COMs in hot cores and helps to constrain astrochemical models. uhmreactiondynamics.orgresearchgate.net
The presence of this compound in space, alongside other methoxy (B1213986) molecules like dimethyl ether and methyl formate (B1220265), indicates a rich and evolving chemistry in molecular clouds where stars and planetary systems eventually form. astrobiology.comthebrighterside.news The abundance ratios of ethers to related alcohols, such as the this compound/ethanol (B145695) ratio, can provide insights into the chemical processes occurring in these regions, further confirming the importance of ethanol as a grain mantle constituent. aanda.orgaanda.org Continued astronomical observations and laboratory astrochemistry experiments will further refine our understanding of the role of ethers in the origins of molecular complexity in the cosmos.
Table 1: Detections of this compound in Interstellar Space
| Location | Conformer | Column Density (cm⁻²) | Reference |
| Orion KL | trans (tEME) | ≤ (4.0 ± 0.8) × 10¹⁵ (tentative) arxiv.org, Confirmed uhmreactiondynamics.orguni-koeln.de | nih.govuhmreactiondynamics.orguni-koeln.dearxiv.org |
| W51e2 | trans (tEME) | 2 × 10¹⁴ (confirmed) | aanda.orgaanda.orguni-koeln.de |
| IRAS 16293–2422 B | - | Confirmed | uni-koeln.de |
Note: Column densities can vary between studies due to different observational techniques, assumed temperatures, and source components.
Q & A
Q. What are the established laboratory synthesis methods for ethyl methyl ether, and how do reaction parameters influence product yield and purity?
this compound is synthesized via the Williamson ether synthesis, involving the reaction of methyl halides (e.g., CH₃I) with sodium ethoxide (C₂H₅ONa) or ethyl halides with sodium methoxide. Key parameters include:
- Halide selection : Primary alkyl halides minimize elimination byproducts.
- Temperature control : Maintain 40–60°C to balance reaction kinetics and side reactions (e.g., dehydration).
- Stoichiometry : Excess alkoxide ensures complete halide conversion. Purification via fractional distillation at 10.8°C (boiling point) removes impurities like unreacted alcohols .
Q. How can liquid-liquid extraction (LLE) parameters be systematically optimized for isolating this compound from aqueous matrices?
A D-optimal design with star points evaluates:
- Solvent polarity : Polar aprotic solvents (e.g., ethyl acetate) outperform non-polar solvents (e.g., chloroform) for polar ethers.
- Extraction volume : 20 mL solvent maximizes analyte partitioning (peak area analysis via GC-MS).
- Evaporation temperature : ≤60°C prevents volatilization losses. Sequential extractions with ethyl acetate/hexane (2:3 v/v) improve recovery to >90% .
Advanced Research Questions
Q. What spectroscopic and computational strategies enable the detection and characterization of this compound in astrophysical environments?
- Rotational spectroscopy : IRAM 30 m and ALMA data identify trans-ethyl methyl ether (tEME) in Orion KL via hyperfine splitting patterns. Column densities (≤4.0×10¹⁵ cm⁻²) and rotational temperatures (~100 K) are derived from spectral modeling .
- DFT simulations : Geometry optimization (B3LYP functional) validates rotational constants, aiding line assignments in crowded spectral regions .
Q. How do adsorption mechanisms of this compound on doped graphene surfaces inform sensor design?
- Adsorption energy : Ga-doped graphene (GaG) exhibits strong chemisorption (−120 kJ/mol) due to Ga-O bonding.
- Charge transfer : Natural bond orbital (NBO) analysis reveals electron donation from EME to GaG, inducing p-type semiconductor behavior.
- Sensor applications : Work function shifts (~0.5 eV) upon adsorption enable electronic detection .
Q. What methodological challenges arise in assessing the environmental fate of this compound compared to tertiary ether additives (e.g., MTBE, ETBE)?
- Degradation pathways : Rapid hydrolysis under acidic conditions complicates metabolite tracking.
- Analytical workflows : SPME-GC×GC-TOF/MS detects trace metabolites (e.g., formaldehyde) in biodegradation studies.
- Comparative kinetics : ¹³C-labeled EME in soil microcosms quantifies mineralization rates (vs. MTBE/ETBE) .
Q. How do solvent polarity and post-extraction drying protocols influence the recovery of this compound in multi-phase systems?
- Solvent selection : Ethyl acetate/hexane (2:3 v/v) achieves log P ≈ 1.2, optimizing partitioning.
- Drying conditions : 50°C under N₂ flow reduces water content (<0.1%) and prevents azeotropes. Recovery ≥95% is achievable with residual solvent monitoring via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
